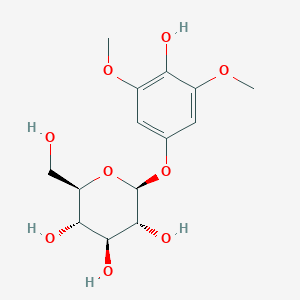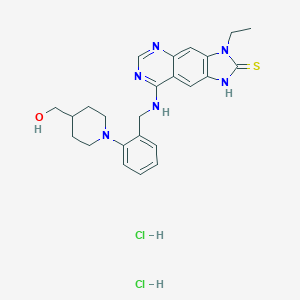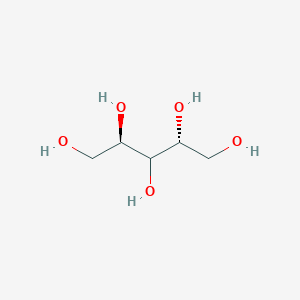
Diethyl sulfone
Übersicht
Beschreibung
Diethyl sulfone is a compound of interest in the field of organic chemistry due to its utility in various synthetic applications. It serves as a versatile intermediate in the synthesis of sulfones, a class of compounds known for their significance in drug development, material science, and as catalysts in various chemical reactions.
Synthesis Analysis
The synthesis of sulfones, including this compound, has evolved to include methods like selective C-H functionalization. This approach represents a powerful alternative to classical methods, employing both metal-catalyzed and metal-free transformations for direct sulfonylation of C(sp2)-H and C(sp3)-H bonds (Shaaban et al., 2017). Other techniques involve electrochemical synthesis in the presence of arylsulfinic acids, which has shown efficiency in synthesizing sulfonamide derivatives (Beiginejad & Nematollahi, 2014).
Molecular Structure Analysis
The structural analysis of this compound and related compounds emphasizes the importance of precise functional group placement for their reactivity and the formation of sulfone derivatives. The application of novel reagents in the synthesis of heterocyclic sulfones showcases the diversity of this compound's molecular framework and its adaptability in forming complex heterocyclic structures (Batterjee, 2005).
Chemical Reactions and Properties
Recent advancements in the field highlight innovative methods for synthesizing sulfones through C-H functionalization and metal-catalyzed coupling reactions, showcasing this compound's reactivity and versatility (Liu, Liang, & Manolikakes, 2016). Additionally, the use of this compound in the synthesis of N-sulfonyl amidine derivatives through tandem reactions with sulfonyl azides illustrates its utility in creating a wide range of functionalized products (Xu et al., 2008).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Biotechnology Fields : Diethyl sulfone serves as a key precursor for synthesizing heterocyclic sulfones, which have potential applications in pharmaceuticals and biotechnology. These compounds are used in the synthesis of pyrrole and fused heterocyclic sulfones, highlighting their importance in drug development and related areas (Mahmoud et al., 2000).
Organocatalysis in Chemical Reactions : In the field of chemistry, this compound derivatives show versatility and effectiveness in organocatalytic asymmetric reactions. This involves enabling enantioselective alkylation through organocatalysis, demonstrating the compound's role in advanced chemical synthesis processes (Alba et al., 2010).
High-Voltage Lithium-Ion Batteries : Research indicates that sulfone-based electrolytes, which include this compound derivatives, have high electrochemical stability. This makes them suitable for use in high-voltage lithium-ion batteries. Optimized concentrations of lithium salts in these electrolytes enhance ionic conductivity and stability, critical for advanced battery technologies (Wu et al., 2015).
Genetic Research : this compound's reaction to temperature variations affects the induction of mutations and the survival of treated populations in genetic studies. This aspect is crucial in understanding genetic mutation processes and survival rates under different environmental conditions (Heiner et al., 1962).
Medicinal Chemistry : Cyclic sulfone derivatives, including those derived from this compound, have a wide range of applications in medicinal chemistry. They show potential as pharmaceutical agents and in the treatment of various diseases, underscoring their significance in medical research (Alam et al., 2018).
Environmental Applications : In environmental science, this compound derivatives are studied for their potential in photocatalytic oxidation processes. For instance, they are explored in the destruction of gaseous diethyl sulfide in coil reactors, a process important for environmental remediation and pollution control (Vorontsov, 2003).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDUIEKYVPVZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870657 | |
| Record name | (Ethanesulfonyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
597-35-3, 20045-25-4 | |
| Record name | Ethyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl sulphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4'-Dipropionylhelveticosol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020045254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Ethanesulfonyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL SULPHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA39B8WFB8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of diethyl sulfone in chemical synthesis?
A1: this compound can act as a reagent in various organic reactions. For example, it can condense with ketones like 2-methylcyclohexanone in the presence of potassium tert-butoxide to yield 1,2-dimethylenecyclohexane []. This reaction highlights this compound's utility in forming cyclic alkenes.
Q2: How does this compound behave in electrochemical applications?
A2: Research suggests that this compound shows promise as an electrolyte additive in lithium-ion batteries []. Specifically, it can enhance the high-voltage cycling performance of lithium nickel-cobalt-manganese oxide (NCM) cathodes. This improvement stems from the formation of a protective surface film on the cathode, mitigating metal dissolution and improving stability during cycling.
Q3: Can you elaborate on the degradation pathway of diethyl sulfide, and what is this compound's role in it?
A3: Diethyl sulfide, a simulant for the chemical warfare agent sulfur mustard, can be catalytically degraded in the presence of air []. Manganese oxide supported on Zeolite-13X effectively catalyzes this degradation, yielding products like carbon oxides, ethylene, acetaldehyde, and sulfur dioxide. this compound is identified as a minor product in this degradation pathway, alongside other intermediates like diethyl sulfoxide.
Q4: How do computational chemistry methods contribute to understanding this compound's behavior?
A4: Density functional theory (DFT) calculations, specifically using the SMD solvation model, accurately predict the heat of dissolution of crystalline this compound in water []. This demonstrates the ability of computational methods to model and predict the thermodynamic properties of this compound in solution.
Q5: What insights do electron spin resonance (ESR) studies provide about this compound?
A5: ESR studies reveal that this compound undergoes dissociative electron capture when irradiated in an argon matrix []. This process generates a this compound anion (C2H5SO2-) and an ethyl radical (C2H5•). These findings contribute to understanding the compound's reactivity and potential degradation pathways under irradiation.
Q6: What is known about the environmental fate of this compound?
A6: While specific information on this compound's environmental fate is limited within the provided research, its presence as a degradation product of diethyl sulfide [] suggests its potential release into the environment. Further investigation is necessary to understand its persistence, degradation pathways, and potential ecological impacts.
Q7: How does the structure of this compound relate to its reactivity?
A7: The presence of the sulfone group (SO2) in this compound influences its chemical reactivity. This group is electron-withdrawing, making the adjacent carbon atoms susceptible to nucleophilic attack. This explains its participation in condensation reactions with ketones and aldehydes []. Additionally, the sulfone group provides a site for electron capture, as observed in ESR studies [].
Q8: Are there analytical methods for detecting and quantifying this compound?
A8: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for identifying and quantifying this compound in complex mixtures [, ]. This method is particularly useful in analyzing the products of diethyl sulfide degradation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)







![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)

![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)
